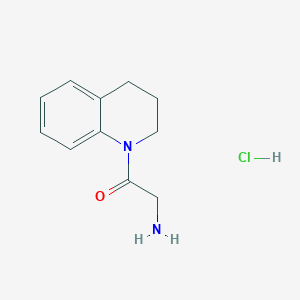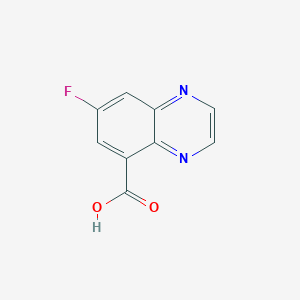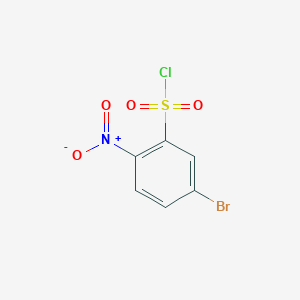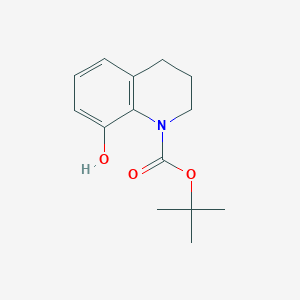amine CAS No. 1152569-48-6](/img/structure/B1521622.png)
[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine
Overview
Description
“3-(1,3-Benzoxazol-2-yl)propylamine” is a chemical compound with the IUPAC name N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This indicates that the compound has a benzoxazole ring attached to a propyl chain, which is further attached to a methylamine group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.24 . The InChI code is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 .Scientific Research Applications
Unique Regioselectivity and Synthesis
The benzoxazole moiety acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, highlighting a unique regioselectivity in chemical synthesis. This finding opens up new possibilities for the selective modification of molecules for various scientific applications, such as the development of novel pharmaceuticals or materials (Lahm & Opatz, 2014).
Antimicrobial Activities
A study demonstrated the synthesis and significant antimicrobial activities of new 1,2,4-triazole derivatives incorporating the benzoxazole unit. These compounds exhibited promising results against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Polymer Science
In polymer science, poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups have been synthesized, showing antimicrobial potential toward bacteria like Staphylococcus aureus. This research indicates potential applications in creating antimicrobial coatings or materials for healthcare settings (Waschinski & Tiller, 2005).
Coordination Chemistry
Research on ytterbium(III) complexes with homoazacalix[n]arenes (n=3, 4) has provided insight into the structural aspects of metal-organic frameworks (MOFs) and coordination chemistry. These findings could be utilized in the development of materials with specific magnetic, catalytic, or adsorption properties (Thuéry et al., 2000).
Electrochemical Amination
A study on the electrochemically initiated oxidative amination of benzoxazoles, using tetraalkylammonium halides as redox catalysts, showcases an innovative approach to forming 2-aminobenzoxazoles. This method could have wide-ranging applications in synthetic chemistry, offering a more sustainable and efficient route to synthesizing aminobenzoxazoles (Gao et al., 2014).
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJPMYJSQTLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid](/img/structure/B1521539.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B1521541.png)




![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)

![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)



![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
